Tak 456
Description
Overview of Chemical Compound Identification in Biomedical Research
In the realm of biomedical research, the precise identification of chemical compounds is paramount. psu.edustackexchange.com Systematic nomenclature, alongside unique identifiers assigned by databases such as ChEMBL and PubChem, provides a universal language for scientists. psu.eduresearchgate.net This system is crucial for the accurate tracking, study, and application of chemical substances in drug discovery and the broader life sciences. researchgate.net The development of new therapeutic agents relies heavily on the ability to link specific molecular structures to their biological activities, a process that is critically dependent on consistent and accurate compound identification. scielo.org.zapatsnap.com
Recognition of Distinct Compounds Sharing "TAK-456" Nomenclature
A thorough review of scientific literature and chemical databases indicates that the designation "TAK-456" is consistently associated with a single, specific chemical entity. Extensive searches have not revealed other distinct compounds sharing this nomenclature. The name TAK-456 is specifically assigned to the antifungal agent 1-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl)phenyl]-2-imidazolidinone. psu.eduijarst.in Research associated with this name is therefore highly convergent, focusing on the characterization and application of this particular molecule. The nomenclature also extends to its water-soluble prodrug, TAK-457, which is designed to convert to the active TAK-456 compound. researchgate.netresearchgate.net
Scope and Academic Relevance of "TAK-456" Research
The academic relevance of TAK-456 lies in its potential as a novel antifungal agent. asm.orgnih.gov Research has centered on its efficacy against a broad spectrum of pathogenic fungi, particularly species of Candida and Aspergillus, which are significant causes of invasive mycoses, especially in immunocompromised patients. ijarst.in The investigation into TAK-456 contributes to the critical field of antimicrobial research, addressing the need for new therapeutic options against fungal infections, including those resistant to existing treatments.
Detailed Research Findings
TAK-456 has been the subject of focused investigation to determine its antifungal properties and mechanism of action.
Chemical and Pharmacological Profile
Developed by Takeda Pharmaceutical Co., Ltd., TAK-456 is an oral triazole compound. ijarst.in Its primary mechanism of action is the inhibition of cytochrome P450 51 (CYP51A1), an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. ijarst.in Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death. psu.edu
| Property | Description |
| Compound Name | TAK-456 |
| Systematic Name | 1-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl)phenyl]-2-imidazolidinone |
| Drug Type | Small molecule drug |
| Mechanism of Action | CYP51A1 inhibitor |
| Therapeutic Area | Infectious Diseases |
Data sourced from Patsnap Synapse. ijarst.in
In Vitro Antifungal Activity
In vitro studies have demonstrated the potent and broad-spectrum antifungal activity of TAK-456. nih.gov It has shown strong activity against clinical isolates of Candida species (including C. albicans, C. krusei, C. parapsilosis, and C. tropicalis), Aspergillus species, and Cryptococcus neoformans. nih.gov However, it has demonstrated reduced activity against Candida glabrata.
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's effectiveness. The MIC90 value represents the concentration at which 90% of the tested isolates are inhibited.
| Fungal Species | TAK-456 MIC90 (μg/ml) | Fluconazole (B54011) MIC90 (μg/ml) | Itraconazole (B105839) MIC90 (μg/ml) | Voriconazole (B182144) MIC90 (μg/ml) | Amphotericin B MIC90 (μg/ml) |
| Candida albicans | 0.25 | 4 | 0.5 | 0.13 | 0.5 |
| Aspergillus fumigatus | 1 | >64 | 0.5 | 0.5 | 0.5 |
Data from Tsuchimori et al., 2002.
These results indicate that for C. albicans, TAK-456 is more potent than fluconazole and itraconazole, and comparable to voriconazole. For A. fumigatus, it is significantly more potent than fluconazole and shows activity comparable to itraconazole and voriconazole.
In Vivo Efficacy
In vivo studies in mouse models of systemic lethal infections have further supported the potential of TAK-456. In models of infection with fluconazole-susceptible C. albicans, TAK-456 was shown to be effective. Notably, it was also effective against infections caused by fluconazole-resistant strains of C. albicans. ijarst.in Against infections caused by A. fumigatus in neutropenic mice, TAK-456 demonstrated activities similar to or greater than those of itraconazole. ijarst.in
Structure
3D Structure
Properties
CAS No. |
181869-54-5 |
|---|---|
Molecular Formula |
C22H21F2N9O2 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
1-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-3-[4-(tetrazol-1-yl)phenyl]imidazolidin-2-one |
InChI |
InChI=1S/C22H21F2N9O2/c1-15(22(35,11-30-13-25-12-27-30)19-7-2-16(23)10-20(19)24)31-8-9-32(21(31)34)17-3-5-18(6-4-17)33-14-26-28-29-33/h2-7,10,12-15,35H,8-9,11H2,1H3/t15-,22-/m1/s1 |
InChI Key |
JTNIHNJCRCYZSU-IVZQSRNASA-N |
SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCN(C3=O)C4=CC=C(C=C4)N5C=NN=N5 |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCN(C3=O)C4=CC=C(C=C4)N5C=NN=N5 |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCN(C3=O)C4=CC=C(C=C4)N5C=NN=N5 |
Synonyms |
1-(2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-3-(4-(1H-1-tetrazolyl)phenyl)-2-imidazolidinone TAK 456 TAK-456 |
Origin of Product |
United States |
Tak 456: Antifungal Triazole Compound
Historical Context and Development in Antifungal Chemotherapy
The emergence of the triazole antifungal agent TAK-456 is best understood within the broader context of the evolution of antifungal chemotherapy, particularly the development of azole-based drugs. The rising incidence of invasive fungal infections, especially in immunocompromised patient populations, has driven the need for novel, effective, and safer antifungal agents.
The era of azole antifungals began with the introduction of imidazoles in the 1970s, such as clotrimazole (B1669251) and miconazole, which were primarily used for topical applications. The first orally active azole, ketoconazole, was introduced in the early 1980s and represented a significant step forward in treating systemic fungal infections. However, its use was limited by a number of factors including significant drug-drug interactions, the need for an acidic environment for absorption, and a considerable risk of toxicity, particularly to the liver. wikipedia.orgfungaleducation.org
A major breakthrough came with the development of the first-generation triazoles, fluconazole (B54011) and itraconazole (B105839). nih.gov These agents offered a broader spectrum of activity and a much-improved safety profile compared to their predecessors. nih.gov Fluconazole, with its excellent bioavailability and water solubility, became a cornerstone in the management of yeast infections, particularly those caused by Candida albicans. fungaleducation.org Itraconazole expanded the treatment landscape by demonstrating activity against a wider range of fungi, including some molds like Aspergillus species. fungaleducation.org
Despite these advances, the first-generation triazoles had notable limitations. Fluconazole's spectrum of activity was narrow, lacking reliable coverage against important pathogens such as Aspergillus species and certain resistant Candida species like Candida krusei and Candida glabrata. nih.gov Itraconazole's clinical utility was often hampered by its unpredictable oral bioavailability and potential for significant drug interactions. nih.gov These shortcomings, coupled with the increasing prevalence of fungal resistance, paved the way for the development of second-generation triazoles, including voriconazole (B182144) and posaconazole, which offered a broader spectrum of activity and improved potency against many clinically important fungi. nih.govopenaccessjournals.com
The development of new oral triazoles like TAK-456 was driven by a clear and pressing medical need to overcome the limitations of existing antifungal therapies. nih.gov The rising incidence of invasive fungal infections, particularly in a growing population of immunocompromised individuals (such as those undergoing cancer chemotherapy, organ transplantation, or living with HIV/AIDS), demanded antifungal agents with improved characteristics. nih.gov
A primary driver was the need for a broader spectrum of activity. The emergence of non-albicansCandida species, which are often less susceptible to fluconazole, and the significant morbidity and mortality associated with invasive aspergillosis, highlighted the necessity for agents with reliable activity against these pathogens. nih.gov Furthermore, the development of resistance to first-generation azoles was a growing concern, necessitating new compounds that could effectively treat infections caused by these resistant strains. nih.gov
Improved safety and pharmacokinetic profiles were also key objectives. An ideal oral triazole would offer high bioavailability, predictable absorption not dependent on food intake or gastric pH, and fewer drug-drug interactions, thereby simplifying patient management and improving clinical outcomes. nih.gov The development of TAK-456 and other novel triazoles was a direct response to these clinical challenges, aiming to provide a potent, broad-spectrum, and more reliable oral treatment option for serious fungal infections. nih.gov
Preclinical Pharmacological Characterization of Antifungal Activity
TAK-456 is a novel oral triazole compound that has demonstrated potent and broad-spectrum antifungal activity in preclinical studies. nih.govnih.gov Its mechanism of action involves the inhibition of fungal sterol synthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. nih.govnih.gov Specifically, TAK-456 was found to inhibit the sterol synthesis of Candida albicans and Aspergillus fumigatus by 50% at low concentrations, ranging from 3 to 11 ng/ml. nih.govnih.gov
The in vitro efficacy of TAK-456 has been evaluated against a wide range of clinically relevant fungal isolates, demonstrating a potent and broad spectrum of activity. Its performance has been compared to other established antifungal agents, including fluconazole, itraconazole, and voriconazole. nih.gov
TAK-456 has shown potent activity against various Candida species. In a study evaluating its efficacy against clinical isolates, TAK-456 demonstrated significant potency against C. albicans, C. krusei, C. parapsilosis, and C. tropicalis. nih.gov The minimum inhibitory concentrations required to inhibit 90% of isolates (MIC⁹⁰s) for these species were 2 μg/ml or less. nih.gov This level of activity was comparable to that of itraconazole and voriconazole and was noted to be 8 to 64 times more potent than fluconazole against these species. nih.gov
However, the activity of TAK-456 against Candida glabrata was found to be lower, with a reported MIC⁹⁰ of 32 μg/ml. nih.gov In comparative terms, for clinical isolates of C. albicans, the MIC⁹⁰ of TAK-456 was 0.25 μg/ml, which was more potent than fluconazole (4 μg/ml) and comparable to itraconazole (0.5 μg/ml) and voriconazole (0.13 μg/ml). nih.gov
| Antifungal Agent | MIC Range (μg/ml) | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) |
|---|---|---|---|
| TAK-456 | 0.03 - 1 | 0.13 | 0.25 |
| Fluconazole | 0.25 - 32 | 1 | 4 |
| Itraconazole | 0.03 - 2 | 0.13 | 0.5 |
| Voriconazole | 0.015 - 0.5 | 0.06 | 0.13 |
TAK-456 has also demonstrated significant in vitro activity against various Aspergillus species. The MIC⁹⁰s of TAK-456 against different Aspergillus species were reported to be in the range of 0.5 to 1 μg/ml. nih.gov This positions its activity as superior to fluconazole and comparable to that of itraconazole and voriconazole against these filamentous fungi. nih.gov
For clinical isolates of Aspergillus fumigatus, the MIC⁹⁰ of TAK-456 was 1 μg/ml, a significant improvement over fluconazole (>64 μg/ml) and comparable to itraconazole (0.5 μg/ml) and voriconazole (0.5 μg/ml). nih.gov This potent activity against Aspergillus, a genus of molds responsible for severe and often life-threatening infections, underscores the potential of TAK-456 as a broad-spectrum antifungal agent. nih.gov
| Antifungal Agent | MIC Range (μg/ml) | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) |
|---|---|---|---|
| TAK-456 | 0.13 - 2 | 0.5 | 1 |
| Fluconazole | 16 - >64 | >64 | >64 |
| Itraconazole | 0.06 - 2 | 0.25 | 0.5 |
| Voriconazole | 0.13 - 1 | 0.25 | 0.5 |
Spectrum of In Vitro Antifungal Activity
Activity Against Cryptococcus neoformans
TAK-456 has shown potent in vitro activity against clinical isolates of Cryptococcus neoformans, a significant opportunistic fungal pathogen. nih.govnih.gov The MIC₉₀ (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) for TAK-456 against C. neoformans was determined to be 0.25 μg/ml. nih.gov This level of activity is comparable to that of the established antifungal itraconazole and slightly less potent than voriconazole. nih.gov
Comparative In Vitro Efficacy Against Reference Antifungal Agents
The in vitro antifungal efficacy of TAK-456 has been compared with several reference agents, including other azoles and amphotericin B. nih.gov Against clinical isolates of Candida albicans, TAK-456 demonstrated an MIC₉₀ of 0.25 μg/ml. nih.govnih.gov This was significantly more potent than fluconazole (MIC₉₀ of 4 μg/ml) and comparable to itraconazole (MIC₉₀ of 0.5 μg/ml) and amphotericin B (MIC₉₀ of 0.5 μg/ml). nih.govnih.gov Voriconazole was found to be the most potent against C. albicans with an MIC₉₀ of 0.13 μg/ml. nih.govnih.gov
TAK-456 also exhibited strong activity against other Candida species, including Candida krusei, Candida parapsilosis, and Candida tropicalis, with MIC₉₀ values of 2 μg/ml or less. nih.gov This efficacy was similar to that of itraconazole and voriconazole and was noted to be 8 to 64 times lower than that of fluconazole. nih.gov However, its activity against Candida glabrata was less pronounced, with an MIC₉₀ of 32 μg/ml. nih.gov
Table 1: Comparative In Vitro Activity (MIC₉₀ in μg/ml) of TAK-456 and Reference Antifungals
| Organism | TAK-456 | Fluconazole | Itraconazole | Voriconazole | Amphotericin B |
|---|---|---|---|---|---|
| Candida albicans | 0.25 | 4 | 0.5 | 0.13 | 0.5 |
| Cryptococcus neoformans | 0.25 | - | - | - | - |
| Candida krusei | ≤2 | - | - | - | - |
| Candida parapsilosis | ≤2 | - | - | - | - |
| Candida tropicalis | ≤2 | - | - | - | - |
| Candida glabrata | 32 | - | - | - | - |
Data sourced from Tsuchimori et al., 2002. nih.govnih.gov Dashes indicate data not specified in the provided source for this table.
Elucidation of Antifungal Mechanism of Action
The primary mechanism of action for triazole antifungals involves the disruption of the fungal cell membrane. apsnet.org TAK-456 functions by inhibiting the synthesis of essential sterols, particularly ergosterol (B1671047), which is a vital component of the fungal cell membrane. nih.govnih.gov Research has shown that TAK-456 inhibits sterol synthesis in both C. albicans and Aspergillus fumigatus by 50% at concentrations between 3 to 11 ng/ml. nih.govnih.gov
The specific molecular target for triazole antifungals is the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is encoded by the CYP51 gene (also known as ERG11). apsnet.orgnih.gov This enzyme is a crucial component of the ergosterol biosynthesis pathway. apsnet.org The potent activity of TAK-456 in inhibiting sterol synthesis strongly indicates that it targets the fungal cytochrome P450 enzyme, CYP51A1. nih.govnih.gov
In Vivo Efficacy in Established Animal Models of Systemic Mycoses
The therapeutic potential of TAK-456 has been evaluated in mouse models of systemic candidiasis. asm.orgnih.gov In normal mice with systemic infections caused by a fluconazole-susceptible strain of C. albicans, orally administered TAK-456 was shown to be effective. asm.orgnih.gov
Further studies in transiently neutropenic mice, which are more susceptible to fungal infections, demonstrated that the therapeutic activity of TAK-456 was stronger than that of fluconazole at the same dose. nih.govnih.gov Importantly, TAK-456 was also found to be effective against infections caused by two strains of fluconazole-resistant C. albicans. nih.govnih.gov
Mouse Models of Aspergillus fumigatus Infection
The in vivo efficacy of TAK-456 and its prodrug, TAK-457, has been evaluated in established mouse models of invasive pulmonary aspergillosis. nih.gov These studies utilized mouse strains such as CDF1 and CBA/J. nih.govnih.gov To mimic the clinical scenario where patients are most vulnerable to such infections, the mice were rendered transiently neutropenic. nih.govnih.gov This state of immunosuppression was induced by the administration of cyclophosphamide, a standard agent used in such experimental models to deplete neutrophil counts. nih.gov These neutropenic mouse models are critical for assessing the therapeutic potential of antifungal candidates against Aspergillus fumigatus, a primary causative agent of invasive aspergillosis in humans. nih.gov
Assessment of Fungal Burden in Infected Tissues (Preclinical)
A critical endpoint in the preclinical evaluation of antifungal agents is the quantification of the fungal burden in infected tissues, which provides a direct measure of the drug's activity. In the mouse models of Aspergillus fumigatus infection, the efficacy of treatment was assessed by determining the extent of fungal clearance from the lungs. nih.govnih.gov
Multiple methods were employed to quantify the fungal burden. One approach involved measuring the levels of chitin (B13524), a key component of the fungal cell wall, within the lung tissue. nih.govnih.gov A significant reduction in lung chitin levels in treated mice, compared to a vehicle-treated control group, indicates a positive therapeutic effect. nih.gov Another biomarker used was the level of plasma β-D-glucan, a polysaccharide component of the fungal cell wall that is released into the bloodstream during an active infection. nih.govnih.gov Monitoring the reduction of this biomarker provides further evidence of the antifungal agent's effectiveness. nih.gov
In a study using a CDF1 mouse model of pulmonary aspergillosis, treatment with the prodrug TAK-457 resulted in a significant reduction in the fungal burden in the lungs. nih.gov This demonstrates the compound's ability to control the proliferation of Aspergillus fumigatus in a preclinical setting. nih.gov
| Treatment Group | Mean Lung Weight (mg) ± SD | Fungal Burden (log10 CFU/lungs) ± SD |
|---|---|---|
| Vehicle | 403 ± 59 | 5.5 ± 0.3 |
| TAK-457 (10 mg/kg) | 242 ± 59 | 3.7 ± 0.5 |
| Amphotericin B (1 mg/kg) | 277 ± 68 | 4.0 ± 0.4 |
Table 1: Effects of TAK-457 and Amphotericin B on lung weight and fungal burden in neutropenic CDF1 mice infected with A. fumigatus. Data represents findings on day 3 post-infection. *P < 0.01 compared with the vehicle-treated group. nih.gov
Synthetic Chemistry and Structural Derivatives
The development of TAK-456 has involved detailed investigations into its synthetic pathways, the characterization of its stereoisomers, and the exploration of its structure-activity relationships.
TAK-456 is a specific stereoisomer, identified as (1R,2R)-1-[(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl)phenyl]-2-imidazolidinone. The specific (1R,2R) configuration is crucial for its potent antifungal activity. While general synthetic methods for 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols have been reported in the literature, the proprietary, detailed methodologies for the stereoselective synthesis of TAK-456 to ensure the formation of the desired (1R,2R) isomer are not extensively detailed in publicly available scientific literature. Such processes in pharmaceutical development are often proprietary and involve specialized catalysts and chiral starting materials to control the stereochemistry at the two asymmetric centers.
To confirm the enantiomeric and diastereomeric purity of TAK-456 and to investigate the role of its specific stereochemistry, its three other stereoisomers—(1S,2R), (1S,2S), and (1R,2S)—were synthesized as authentic reference samples. The preparation of these isomers allows for rigorous analytical comparison and is essential for understanding the pharmacological profile of the primary compound. The synthesis and characterization of these stereoisomers are crucial for both quality control during manufacturing and for structure-activity relationship studies.
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For TAK-456, these studies have highlighted the critical importance of its stereochemistry. Comparative in vitro antifungal testing of the four stereoisomers revealed that the (1S,2R), (1S,2S), and (1R,2S) isomers possess considerably weaker antifungal activity than the (1R,2R) isomer, TAK-456. This finding underscores that the specific spatial arrangement of the substituents defined by the (1R,2R) configuration is essential for potent interaction with its biological target, presumably the fungal enzyme lanosterol 14α-demethylase.
A significant challenge in the development of many therapeutic agents, including TAK-456, is poor water solubility, which can limit options for intravenous formulation. nih.gov To address this, a water-soluble prodrug, designated TAK-457, was developed. nih.govresearchgate.net
Development of Prodrugs and Formulation Strategies (e.g., TAK-457)
Preclinical Metabolite Identification and Biotransformation Pathways
Pharmacokinetic studies in rats have identified the major metabolites of TAK-456. nih.gov Following administration, TAK-456 is metabolized to 4-hydroxy-2-imidazolidinone and/or 5-hydroxy-2-imidazolidinone. nih.gov These hydroxylated compounds were identified in the liver homogenate of rats through high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS/MS) analyses. nih.gov In contrast, studies in mice indicated that there were no major detectable bioactive metabolites of TAK-456 in the plasma. nih.gov
Below is a table summarizing the identified metabolites of TAK-456 in preclinical animal models.
| Animal Model | Metabolite Identified | Location of Identification | Bioactivity of Metabolite |
| Rat | 4-hydroxy-2-imidazolidinone | Liver Homogenate | Considerably weaker than TAK-456 |
| Rat | 5-hydroxy-2-imidazolidinone | Liver Homogenate | Considerably weaker than TAK-456 |
| Mouse | No major bioactive metabolites | Plasma | Not Applicable |
Data compiled from preclinical studies.
The specific biotransformation enzymes, such as cytochrome P450 (CYP) isoenzymes, responsible for the metabolism of TAK-456 have not been explicitly identified in the available preclinical research. While azole antifungals are typically metabolized by CYP enzymes, the specific isozymes involved in the hydroxylation of TAK-456 to its primary metabolites have not been reported.
The primary metabolites of TAK-456, 4-hydroxy-2-imidazolidinone and 5-hydroxy-2-imidazolidinone, have been evaluated for their in vitro antifungal activity. nih.gov These studies concluded that the synthesized metabolites are considerably weaker in their antifungal effects compared to the parent compound, TAK-456. nih.gov This suggests that the therapeutic efficacy of TAK-456 is primarily due to the parent drug rather than its metabolites.
The following table presents the comparative antifungal activity of TAK-456 and its metabolites.
| Compound | In Vitro Antifungal Activity |
| TAK-456 | Potent |
| 4-hydroxy-2-imidazolidinone | Considerably weaker than TAK-456 |
| 5-hydroxy-2-imidazolidinone | Considerably weaker than TAK-456 |
Based on in vitro preclinical findings.
Investigation of Antifungal Resistance Mechanisms (Preclinical)
Specific preclinical studies investigating the mechanisms of acquired resistance to TAK-456 have not been detailed in the public domain. As a triazole antifungal, it is plausible that resistance to TAK-456 could develop through mechanisms similar to those observed with other agents in this class. These general mechanisms for azole resistance include:
Target site modification: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of the azole drug.
Overexpression of the target enzyme: Increased production of Erg11p can lead to a need for higher drug concentrations to achieve an inhibitory effect.
Efflux pump overexpression: Increased expression of genes encoding for ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters can actively pump the drug out of the fungal cell, reducing its intracellular concentration.
However, dedicated studies to confirm these mechanisms specifically for TAK-456 are not available in the reviewed literature.
Intrinsic Resistance Patterns in Fungal Species
Intrinsic, or primary, resistance refers to the inherent insensitivity of a fungal species to a particular antifungal agent. mlsascp.com In vitro studies of TAK-456 have revealed potent activity against a wide range of clinically significant fungal pathogens, including most species of Candida and Aspergillus. nih.gov However, notable patterns of intrinsic resistance have been observed.
Specifically, Candida glabrata demonstrates significantly reduced susceptibility to TAK-456. nih.gov The minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) for C. glabrata was reported to be 32 μg/ml. This is substantially higher than the MIC90 values for other Candida species such as C. albicans (0.25 μg/ml), C. krusei (2 μg/ml), C. parapsilosis (0.5 μg/ml), and C. tropicalis (0.25 μg/ml). nih.gov This elevated MIC90 suggests that C. glabrata possesses intrinsic mechanisms that reduce the efficacy of TAK-456. nih.gov
In contrast, TAK-456 shows strong activity against Aspergillus species, with MIC90 values of 0.5 to 1 μg/ml, and against Cryptococcus neoformans, with an MIC90 of 0.25 μg/ml. nih.gov The activity of TAK-456 against these pathogens is comparable to that of other triazoles like itraconazole and voriconazole and superior to fluconazole. nih.gov
The table below summarizes the in vitro activity of TAK-456 against various clinical fungal isolates. nih.govnih.gov
| Fungal Species | No. of Isolates | TAK-456 MIC90 (μg/ml) | Fluconazole MIC90 (μg/ml) | Itraconazole MIC90 (μg/ml) | Voriconazole MIC90 (μg/ml) |
| Candida albicans | 100 | 0.25 | 4 | 0.5 | 0.13 |
| Candida glabrata | 50 | 32 | 32 | >16 | 2 |
| Candida krusei | 20 | 2 | >64 | 1 | 1 |
| Candida parapsilosis | 20 | 0.5 | 4 | 0.25 | 0.13 |
| Candida tropicalis | 20 | 0.25 | 16 | 0.5 | 0.25 |
| Cryptococcus neoformans | 50 | 0.25 | 8 | 0.25 | 0.06 |
| Aspergillus fumigatus | 50 | 1 | >64 | 0.5 | 0.5 |
| Aspergillus flavus | 20 | 1 | >64 | 0.5 | 0.5 |
| Aspergillus niger | 20 | 0.5 | >64 | 0.5 | 0.5 |
Potential for Acquired Resistance (Preclinical Models)
Acquired resistance develops in a fungal population after exposure to an antifungal agent. mlsascp.com There is limited published research specifically investigating the development of acquired resistance to TAK-456 in preclinical models. However, existing studies provide some insight into its activity against fungal strains that have already acquired resistance to other azoles.
In an in vivo mouse model of systemic infection, TAK-456 was shown to be effective against two strains of fluconazole-resistant C. albicans. nih.govnih.gov This finding suggests that TAK-456 may be able to overcome some of the resistance mechanisms that affect older triazole agents, though this does not preclude the possibility of resistance developing to TAK-456 itself upon prolonged exposure. nih.govasm.org
Molecular Basis of Reduced Susceptibility to TAK-456
The precise molecular mechanisms responsible for the intrinsic resistance of species like C. glabrata or for any potential acquired resistance to TAK-456 have not been detailed in the available scientific literature. However, resistance to triazole antifungals in fungi is generally well-understood and typically involves one or more of the following mechanisms:
Target site modification : Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs. nih.gov
Overexpression of the target enzyme : Increased production of Erg11p can dilute the effect of the inhibiting drug.
Efflux pump upregulation : Overexpression of genes encoding drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter or the major facilitator superfamily (MFS), can actively remove the drug from the fungal cell, preventing it from reaching its target.
It is plausible that the reduced susceptibility of C. glabrata to TAK-456 is related to one or more of these established azole resistance mechanisms. For instance, a C. albicans strain with known alterations in its CYP51 (Erg11p) enzyme that confer high resistance to fluconazole was tested, and TAK-456 was found to be 100 times more active than fluconazole against this strain. nih.gov This indicates that TAK-456 may be less affected by certain target-site modifications than first-generation triazoles.
Exploration of Combination Antifungal Regimens (Preclinical)
Combining antifungal agents is a strategy often explored to enhance efficacy, broaden the spectrum of activity, and prevent the emergence of resistance. oup.com
Synergistic Interactions with Existing Antifungal Agents (In Vitro/In Vivo)
There is currently a lack of published preclinical studies specifically evaluating the synergistic or antagonistic interactions of TAK-456 when combined with other existing antifungal agents, such as polyenes (e.g., amphotericin B) or echinocandins. Such studies, often conducted using in vitro methods like the checkerboard microdilution assay or in vivo animal infection models, are critical for determining the potential of combination therapy. oup.comoup.com
Strategies to Overcome Fungal Resistance in Preclinical Models
Given the absence of data on acquired resistance to TAK-456, specific preclinical strategies to overcome such resistance have not been reported. In general, combination therapy is a primary strategy investigated to combat antifungal resistance. oup.com By pairing agents with different mechanisms of action, it is sometimes possible to achieve a synergistic effect that can overcome the resistance mechanisms effective against a single agent. Future preclinical research would be necessary to identify potential partner drugs for TAK-456 to address intrinsic resistance in species like C. glabrata or any acquired resistance that may emerge.
Tng456: Prmt5 Inhibitor for Oncological Research
Conceptual Framework: PRMT5 Inhibition in Cancer Therapy
Role of Protein Arginine Methyltransferase 5 (PRMT5) in Cancer Biology
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that plays critical roles in various cellular processes, including epigenetic regulation of gene expression, signal transduction, and mRNA splicing tangotx.commdpi.combusinesswire.com. PRMT5 catalyzes the symmetric dimethylation of arginine residues on a range of substrate proteins, including histones and spliceosomal proteins mdpi.combusinesswire.com. This enzymatic activity is essential for mammalian cell survival and is often found to be dysregulated or overexpressed in numerous cancer types, contributing to tumor promotion and survival tangotx.combusinesswire.comtangotx.com. PRMT5's involvement in pathways crucial for proliferation, differentiation, and survival underscores its significance as a potential target in cancer therapy tangotx.comtangotx.com.
Synthetic Lethality in MTAP-Deleted Cancers
A key vulnerability in certain cancers arises from the deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 10-15% of human cancers uniprot.orgwikipedia.orgeurofinsdiscovery.comrcsb.org. MTAP is an enzyme involved in the methionine salvage pathway rcsb.orgnih.gov. Its deletion leads to an accumulation of the metabolite 5'-deoxy-5'-methylthioadenosine (MTA) within cancer cells tangotx.comuniprot.orgrcsb.org. MTA is an endogenous inhibitor of PRMT5, and its elevated levels in MTAP-deleted cells result in a reduced basal PRMT5 activity compared to normal cells tangotx.comuniprot.org. This creates a state of increased dependency on the remaining PRMT5 activity for the survival of MTAP-deleted cancer cells, a phenomenon known as synthetic lethality uniprot.orgwikipedia.orgeurofinsdiscovery.comrcsb.org. Targeting PRMT5 in this context selectively affects MTAP-deleted cancer cells while sparing normal cells, which are not exposed to high intracellular levels of MTA tangotx.comuniprot.org. MTA-cooperative PRMT5 inhibitors, such as TNG456, are designed to preferentially inhibit PRMT5 in the presence of elevated MTA, thereby leveraging this synthetic lethal relationship wikipedia.orgrcsb.org.
Preclinical Efficacy in Oncological Models
TNG456 has demonstrated promising preclinical efficacy across various oncological models, particularly in those harboring MTAP deletions.
In Vitro Antitumor Activity in MTAP-Deleted Cancer Cell Lines
In preclinical in vitro studies, TNG456 has shown potent antiproliferative activity and marked selectivity for cancer cell lines with MTAP deletions uniprot.orgwikipedia.org. Data indicate that TNG456 is significantly more potent in MTAP-deleted cancer cells compared to MTAP wild-type cells uniprot.org. For instance, TNG456 has been reported to be 55 times more potent in MTAP-deleted cancer cells than in normal cells, with a reported potency (GI50) of 20 nM in preclinical studies uniprot.org. This selectivity is crucial for a favorable therapeutic index.
Interactive Data Table: In Vitro Potency of TNG456
| Compound | Cell Line Type | Selectivity (vs. Normal Cells) | Potency (GI50) |
| TNG456 | MTAP-Deleted | 55X | 20 nM |
| TNG456 | Normal | - | - |
Note: Data compiled from preclinical studies uniprot.org. Potency in normal cells is not explicitly stated with a GI50 value in the provided text, but the 55X selectivity indicates significantly lower potency.
In Vivo Antitumor Activity in Xenograft and Patient-Derived Xenograft (PDX) Models
Preclinical investigations utilizing in vivo models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), have demonstrated the antitumor activity of orally administered TNG456 wikipedia.org. TNG456 has been shown to drive dose-dependent antitumor activity wikipedia.org. This activity includes durable tumor regressions and, in some models, complete responses wikipedia.org. These findings support the potential of TNG456 to inhibit tumor growth in a living system. Furthermore, preclinical models have indicated a significant combination benefit when TNG456 is used alongside abemaciclib (B560072), a CDK4/6 inhibitor, which is relevant given the frequent co-deletion of CDKN2A and MTAP.
Efficacy in Central Nervous System (CNS) Cancer Models, including Glioblastoma
A significant aspect of TNG456's preclinical profile is its demonstrated efficacy in CNS cancer models, particularly glioblastoma (GBM) uniprot.orgwikipedia.org. Glioblastoma is the most common and aggressive primary brain tumor in adults, and approximately 45% of GBM cases exhibit MTAP deletion, representing a substantial patient population with limited treatment options. TNG456 has been specifically designed to be brain-penetrant wikipedia.org. Preclinical studies have shown that TNG456 is brain-penetrant in animal species, with predicted CNS exposure levels in primates that are expected to be sufficient for meaningful efficacy in glioblastoma and brain metastases. This brain penetrance, combined with its potency and selectivity for MTAP-deleted cells, positions TNG456 as a potential therapeutic option for MTAP-deleted gliomas and other tumors that metastasize to the brain wikipedia.org.
Assessment of Brain Penetration (Preclinical)
Preclinical studies have indicated that TNG456 possesses blood-brain barrier penetrant properties. idrblab.nettangotx.com This characteristic is particularly important for its potential application in treating central nervous system (CNS) tumors such as glioblastoma. Preclinical evaluations suggest that TNG456's increased potency and MTAP-selectivity contribute to improved exposure in the brain compared to previous compounds like TNG908. nih.govuniprot.org Data from primate studies showed that TNG456 achieved cerebrospinal fluid (CSF) exposures that were 50%-110% of plasma levels. businesswire.com This predicted CNS exposure is considered to be in the range needed for potential efficacy in glioblastoma and brain metastases. businesswire.com
Target Engagement in Brain Tissue (Preclinical)
While specific detailed data tables on target engagement of TNG456 directly within brain tissue from preclinical studies were not extensively detailed in the provided search results, the compound's classification as a brain-penetrant PRMT5 inhibitor implies intended target engagement within the CNS. idrblab.nettangotx.comtangotx.com The rationale for developing a brain-penetrant inhibitor is to ensure the drug can reach and interact with PRMT5 in brain tumor cells. Preclinical studies supporting the development of TNG456 for glioblastoma are based on its ability to achieve brain exposure predicted to be sufficient for meaningful efficacy in this context. tangotx.combusinesswire.com Target engagement in preclinical studies is often assessed through various methods, including pharmacodynamic markers and direct binding assays, though specific data for TNG456 in brain tissue were not located in the provided snippets. biorxiv.orgnih.gov
Molecular Mechanism of Action and Target Selectivity
TNG456 functions as a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). idrblab.nettangotx.com PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on various protein substrates, including histones and splicing factors, influencing processes such as gene expression, splicing, and signal transduction. uniprot.orgbiorxiv.org
Elucidation of PRMT5 Inhibition Pathways
TNG456 is characterized as an MTA-cooperative PRMT5 inhibitor. tangotx.comtangotx.combusinesswire.com This mechanism exploits a vulnerability in cancer cells with MTAP deletion. Loss of MTAP leads to an accumulation of methylthioadenosine (MTA), an endogenous metabolic byproduct. idrblab.nettangotx.com While MTA can partially inhibit PRMT5, MTA-cooperative inhibitors like TNG456 bind to the PRMT5-MTA complex, leading to enhanced and selective inhibition of PRMT5 activity specifically in MTAP-deleted cells. idrblab.nettangotx.com This selective binding to the PRMT5-MTA complex is a key aspect of its mechanism. idrblab.nettangotx.com
Downstream Signaling Pathway Modulation
Inhibition of PRMT5 by compounds like TNG456 can lead to the modulation of several downstream signaling pathways critical for cancer cell proliferation and survival. PRMT5-mediated methylation affects various protein substrates involved in signal transduction and gene transcription. uniprot.orgbiorxiv.org While specific detailed pathways modulated by TNG456 were not explicitly detailed in the provided search results, research on PRMT5 inhibition in general indicates impacts on pathways such as the MAPK and NF-κB pathways, which are frequently dysregulated in cancer. PRMT5 inhibition has been shown to affect histone methylation patterns, influencing gene expression, and can also impact RNA splicing. biorxiv.org Studies on PRMT5 inhibition have also linked it to DNA damage accumulation and induction of a p53 response. Furthermore, PRMT5 inhibition can influence immune cell development and function, potentially impacting anti-tumor immunity, although the precise implications for TNG456 require further study.
Investigational Combination Therapeutic Strategies (Preclinical)
Preclinical data support the investigation of TNG456 in combination with other therapeutic agents. Given that MTAP deletions are frequently co-deleted with CDKN2A, which can sensitize tumors to CDK4/6 inhibition, combinations with CDK4/6 inhibitors are being explored. idrblab.nettangotx.com A clinical collaboration has been established to evaluate TNG456 in combination with the CDK4/6 inhibitor abemaciclib for the treatment of MTAP-deleted solid tumors, with a focus on NSCLC and glioblastoma. tangotx.comnih.govuniprot.orgbusinesswire.com Preclinical data have shown significant in vivo combination benefit with CDKN2A deletions. idrblab.nettangotx.com Additionally, based on preclinical data showing significant in vivo combination benefit with other co-occurring genetic alterations, such as KRAS and EGFR mutations, strategies for potential clinical combinations with other oncogene-targeted therapies are being evaluated. idrblab.nettangotx.com This suggests a multi-faceted approach to targeting MTAP-deleted cancers by combining PRMT5 inhibition with therapies addressing other common genetic alterations.
Synergy with Cell Cycle Regulators (e.g., CDK4/6 Inhibitors)
Strong preclinical synergy has been observed between PRMT5 inhibitors, including TNG456 and TNG462 (another PRMT5 inhibitor from Tango Therapeutics), and CDK4/6 inhibitors. guidetopharmacology.orgnih.govwikipedia.orgspringer.comguidetopharmacology.orgfirstwordpharma.comcenmed.com This synergy is supported by the biological rationale that nearly all MTAP-deleted cancers also exhibit co-deletion of CDKN2A due to the proximity of the two genes on chromosome 9p. wikipedia.orgnih.govwikipedia.orgspringer.comguidetopharmacology.org CDKN2A loss leads to the de-repression of cyclin D-dependent CDK4/6 complexes, creating a susceptibility to CDK4/6 inhibition. springer.comguidetopharmacology.org The combination of TNG456 with the brain-penetrant CDK4/6 inhibitor abemaciclib is being evaluated in preclinical models and is planned for clinical investigation in MTAP-deleted solid tumors, particularly glioblastoma. nih.govnih.govwikipedia.orgnih.govinvivochem.cnnih.gov Preclinical data specifically with TNG456 and abemaciclib have shown significant efficacy and additional survival benefit in a glioblastoma xenograft model. guidetopharmacology.org
Combinatorial Approaches with RAS(ON) Inhibitors
Combinatorial approaches involving PRMT5 inhibitors and RAS(ON) inhibitors are also supported by preclinical data, particularly with TNG462. guidetopharmacology.orgspringer.comguidetopharmacology.orgcenmed.comguidetopharmacology.org MTAP deletion frequently co-occurs with KRAS mutations, especially in lung adenocarcinoma (approximately 30%) and pancreatic ductal adenocarcinoma (PDAC) (over 90%). wikipedia.orgspringer.comguidetopharmacology.orgwikipedia.org Preclinical studies with TNG462 in relevant models have shown that combinations with KRAS or EGFR inhibitors lead to significant tumor regressions, surpassing the effects of either agent alone. springer.comguidetopharmacology.orgcenmed.com Tango Therapeutics has a clinical collaboration to evaluate TNG462 in combination with Revolution Medicines' RAS(ON) inhibitors, daraxonrasib (multi-selective) and zoldonrasib (G12D-selective), in pancreatic and lung cancer. springer.comguidetopharmacology.orgcenmed.comguidetopharmacology.org While these specific clinical combinations are with TNG462, the preclinical rationale based on co-occurring mutations suggests potential for similar combinations with TNG456 in relevant MTAP-deleted and RAS-mutated tumor types.
Rational Design of Preclinical Combination Regimens
The rational design of preclinical combination regimens with TNG456 and other PRMT5 inhibitors is primarily driven by the understanding of co-occurring genetic alterations in MTAP-deleted cancers. The frequent co-deletion of MTAP and CDKN2A provides a strong basis for combining PRMT5 inhibitors with CDK4/6 inhibitors. wikipedia.orgnih.govwikipedia.orgspringer.comguidetopharmacology.org Similarly, the significant overlap between MTAP deletion and KRAS mutations in certain cancer types supports the investigation of combinations with RAS pathway inhibitors. wikipedia.orgspringer.comguidetopharmacology.orgwikipedia.org Preclinical data demonstrating synergistic anti-tumor activity in these combinations provide the evidence supporting their further clinical evaluation. guidetopharmacology.orgnih.govwikipedia.orgspringer.comguidetopharmacology.orgfirstwordpharma.comcenmed.com
Predictive Biomarkers and Mechanisms of Resistance (Preclinical)
Identifying predictive biomarkers and understanding mechanisms of resistance are crucial for optimizing the clinical use of TNG456.
Identification of Biomarkers for Response to TNG456 (Preclinical)
Based on its mechanism of action, the primary predictive biomarker for response to TNG456 in preclinical settings is the presence of MTAP deletion in cancer cells. wikipedia.orgnih.govcda-amc.canih.govnih.gov TNG456 is designed to exploit the vulnerability created by MTAP loss, leading to selective potency in MTAP-deleted cells. wikipedia.orgnih.govcda-amc.canih.gov Preclinical studies have confirmed this selectivity and potency in various MTAP-deleted cancer models. wikipedia.orgnih.govcda-amc.canih.gov Further preclinical research may explore additional biomarkers that could refine patient selection or predict the degree of response within the MTAP-deleted population.
Mechanisms of Acquired Resistance in Preclinical Cancer Models
While specific mechanisms of acquired resistance to TNG456 are not extensively detailed in the provided search results, preclinical studies with other targeted therapies and PRMT5 inhibitors suggest potential mechanisms. Acquired resistance to targeted therapies in preclinical models can involve the activation of alternative signaling pathways or cell-state changes. Studies on resistance to EGFR and RAS inhibitors in preclinical models have identified various mechanisms, including secondary mutations and activation of bypass pathways. It is plausible that similar mechanisms could contribute to acquired resistance to TNG456. Further preclinical studies specifically investigating acquired resistance to TNG456 in MTAP-deleted cancer models would be necessary to fully elucidate these mechanisms.
Strategies to Overcome Resistance in Preclinical Settings
Preclinical strategies to overcome acquired resistance to targeted therapies often involve the use of rational combination therapies that target multiple pathways or bypass activated resistance mechanisms. Based on the preclinical synergy observed, combining TNG456 with CDK4/6 inhibitors or RAS(ON) inhibitors represents a potential strategy to overcome or prevent resistance in MTAP-deleted cancers, particularly those with co-occurring genetic alterations. guidetopharmacology.orgnih.govwikipedia.orgspringer.comguidetopharmacology.orgfirstwordpharma.comcenmed.com Preclinical data also support exploring combinations of PRMT5 inhibitors with other agents like MAT2A inhibitors as a strategy to overcome resistance. springer.comguidetopharmacology.orgcenmed.com Continued preclinical research focusing on identifying specific resistance mechanisms to TNG456 will be crucial for developing effective strategies to overcome them.
| Compound Name | PubChem CID |
| TNG456 | Not Available |
| Abemaciclib | 46220502 |
| Daraxonrasib | 164726578 |
| Zoldonrasib | 168201327 |
Data Table: Preclinical Potency of TNG456
| Cell Type | Potency (GI50) | Selectivity vs. Normal Cells |
| MTAP-Deleted Cancer Cells | 20 nM | 55X |
| Normal Cells | - | 1X (Reference) |
Data Table: Preclinical Brain Penetration of TNG456 (Non-Human Primates)
| Compartment | CSF Exposure (% of Plasma) |
| Cerebrospinal Fluid (CSF) | 50%-110% |
Advanced Preclinical Methodologies and Research Tools
Advanced preclinical methodologies and research tools are crucial for a comprehensive understanding of the mechanism of action, efficacy, and potential applications of novel cancer therapeutics like TNG456. These approaches provide insights into the complex interactions within the tumor microenvironment and help identify patient populations most likely to benefit from treatment.
Application of Omics Technologies (Proteomics, Genomics) in Elucidating Mechanisms
Omics technologies, including genomics and proteomics, play a vital role in cancer research by providing high-resolution views of the molecular landscape of tumors. nih.gov Genomics allows for the identification of genetic alterations, such as MTAP deletion, which is central to the mechanism of TNG456. tangotx.comtangotx.com Proteomics complements genomic data by providing information on protein abundance and modifications, which can reveal the downstream effects of PRMT5 inhibition and identify potential biomarkers of response or resistance. The integration of multi-omics data can offer a holistic understanding of cellular diversity, tumor-microenvironment interactions, and mechanisms of therapeutic resistance. nih.gov While specific omics data for TNG456 were not detailed in the search results, these technologies are broadly applied in the preclinical evaluation of targeted therapies to elucidate their mechanisms and identify predictive markers. nih.gov
In Vitro Co-culture Systems for Microenvironment Interactions
In vitro co-culture systems are valuable tools for mimicking the complex cellular interactions within the tumor microenvironment (TME). These systems can involve culturing cancer cells with various stromal components, such as fibroblasts, immune cells, and endothelial cells, to better recapitulate the in vivo tumor environment compared to traditional two-dimensional cell cultures. Co-culture models allow researchers to investigate how the TME influences cancer cell growth, survival, and response to therapy. For a PRMT5 inhibitor like TNG456, co-culture systems could be used to study how the presence of other cell types in the TME affects the sensitivity of MTAP-deleted cancer cells to inhibition and to explore potential synergistic effects with therapies targeting the microenvironment.
Development of Advanced Animal Models
Advanced animal models are indispensable for evaluating the in vivo efficacy and pharmacokinetic properties of potential cancer drugs. These models include patient-derived xenografts (PDX), cell line-derived xenografts (CDX), and genetically engineered mouse models (GEMM). PDX models, established by implanting human tumor tissue into immunodeficient mice, are considered highly clinically relevant as they retain many characteristics of the original tumor. CDX models, using established cancer cell lines, offer reproducibility and ease of manipulation. GEMMs, where specific genes are altered in mice to drive tumor development, are useful for studying the impact of genetic alterations, such as MTAP deletion, on tumor formation and response to targeted therapies. TNG456 has been evaluated in preclinical primate studies to assess its brain penetrance and in preclinical models demonstrating synergy with abemaciclib. businesswire.comtangotx.com These animal models are critical for assessing the antitumor activity of TNG456 and its combinations in a living system before clinical trials.
Future Research Trajectories in Oncological Application
The preclinical data generated for TNG456 inform future research directions aimed at maximizing its therapeutic potential in oncology.
Exploration of Additional Cancer Indications (Preclinical)
Based on its mechanism of action targeting MTAP deletion, TNG456 is being explored for various cancer indications beyond initial focus areas. Preclinical research is ongoing to evaluate the efficacy of TNG456 in glioblastoma, non-small cell lung cancer (NSCLC), and select other solid tumors that harbor the MTAP deletion. businesswire.com The rationale for these indications is the prevalence of MTAP deletion, which creates a synthetic lethal vulnerability to PRMT5 inhibition. tangotx.comtangotx.com Future preclinical studies may investigate the potential of TNG456 in other cancer types with a high frequency of MTAP deletion to expand its potential clinical utility.
Cross Cutting Research Methodologies and Theoretical Frameworks
In Vitro Research Methodologies
In vitro studies have been fundamental in establishing the antifungal spectrum and biochemical basis of TAK-456's activity. These laboratory-based methods allow for controlled investigation of the compound's direct effects on fungal pathogens.
Cell Culture Models and Assay Systems
The primary in vitro evaluation of TAK-456 involved susceptibility testing against a broad panel of clinically relevant fungal isolates using broth microdilution methods. These assays determined the minimum inhibitory concentration (MIC) required to prevent fungal growth.
TAK-456 demonstrated potent activity against a variety of yeasts and filamentous fungi. For clinical isolates of Candida albicans, the MIC at which 90% of isolates were inhibited (MIC⁹⁰) was 0.25 µg/mL. nih.govresearchgate.net The compound was also highly effective against other Candida species, including Candida krusei, Candida parapsilosis, and Candida tropicalis, with MIC⁹⁰ values of ≤ 2 µg/mL. researchgate.net Its activity was noted to be comparable to or greater than that of established agents like itraconazole (B105839) and voriconazole (B182144) and significantly more potent than fluconazole (B54011) against these species. researchgate.net One exception was Candida glabrata, against which TAK-456 showed weaker activity. nih.govresearchgate.net
Against filamentous fungi, particularly Aspergillus fumigatus, TAK-456 showed a promising MIC⁹⁰ of 1 µg/mL. nih.govresearchgate.net This level of activity was superior to that of fluconazole and comparable to itraconazole and voriconazole. researchgate.net The compound was also effective against clinical isolates of Cryptococcus neoformans. nih.govresearchgate.net
Table 1: Comparative In Vitro Antifungal Activity of TAK-456 and Reference Agents (MIC⁹⁰ in µg/mL)
| Fungal Species | TAK-456 | Fluconazole | Itraconazole | Voriconazole | Amphotericin B |
|---|---|---|---|---|---|
| Candida albicans | 0.25 | 4 | 0.5 | 0.13 | 0.5 |
| Aspergillus fumigatus | 1 | >64 | 0.5 | 0.5 | 0.5 |
Data sourced from Tawara, S., et al. (2000). nih.govresearchgate.net
Biochemical Assays for Enzyme Inhibition
The mechanism of action for triazole antifungals typically involves the disruption of the fungal cell membrane by inhibiting ergosterol (B1671047) biosynthesis. Biochemical assays were employed to confirm this mechanism for TAK-456. The primary target for triazoles is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is essential for converting lanosterol to ergosterol. wikipedia.org
Studies demonstrated that TAK-456 is a potent inhibitor of fungal sterol synthesis. In assays using cell extracts from C. albicans and A. fumigatus, TAK-456 inhibited sterol biosynthesis by 50% at concentrations ranging from 3 to 11 ng/mL. nih.gov The assay methodology involved incubating the fungal cell extract with a radiolabeled precursor, [¹⁴C]mevalonic acid, in the presence of the test compound. The subsequent measurement of radiolabeled sterols allowed for the quantification of synthesis inhibition. researchgate.net
Molecular Biology Techniques (e.g., Gene Expression, Protein Analysis)
In Vivo Research Methodologies (Non-Human)
Following promising in vitro results, TAK-456 was advanced to non-human in vivo models to assess its therapeutic efficacy in a complex biological system.
Animal Models for Disease Pathogenesis and Efficacy Assessment
Murine models of systemic fungal infections were critical for evaluating the in vivo efficacy of TAK-456. These models are designed to mimic life-threatening fungal diseases in humans, particularly in immunocompromised hosts.
In studies using normal mice with systemic infections caused by fluconazole-susceptible C. albicans, orally administered TAK-456 was shown to be effective. nih.gov To better simulate infections in at-risk patient populations, researchers also utilized transiently neutropenic mouse models. In these immunocompromised models, TAK-456 demonstrated strong therapeutic activity against systemic C. albicans infection. nih.gov Importantly, TAK-456 was also effective against infections caused by two strains of fluconazole-resistant C. albicans. nih.gov
The efficacy of TAK-456 was also tested against aspergillosis in neutropenic mice. In models of systemic infection with A. fumigatus, TAK-456 expressed activities similar to or higher than those of itraconazole. nih.gov The primary endpoint for efficacy in these lethal infection models was the prolongation of survival over a set period following treatment. nih.govresearchgate.net
Pharmacokinetic and Pharmacodynamic Studies in Animal Models
While the in vivo efficacy studies demonstrated that orally administered TAK-456 produces a therapeutic effect, detailed public data on its pharmacokinetic (PK) and pharmacodynamic (PD) parameters in animal models are limited. Pharmacokinetic studies would typically characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound, defining parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), and half-life. Pharmacodynamic studies would then correlate these exposure levels with the observed antifungal effect to optimize dosing strategies.
Computational and Structural Biology Approaches
Computational and structural biology approaches are integral to modern drug discovery, providing powerful tools to understand and predict the behavior of small molecules like TAK-456 at a molecular level. These methods allow researchers to visualize and analyze interactions between a compound and its biological target, guiding the design and optimization of more effective therapeutics. By simulating complex biological processes, these techniques can significantly accelerate the preclinical development pipeline, reducing the time and cost associated with laboratory experiments.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to forecast how a small molecule ligand, such as TAK-456, might bind to the active site of a target protein. nih.govnih.gov This method involves creating a three-dimensional model of the protein's binding pocket and then computationally "docking" the ligand into this site in various possible conformations. brieflands.com
The process relies on scoring functions to estimate the binding affinity for each pose, predicting the most energetically favorable interaction. arxiv.org These scores are based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. youtube.com The primary goals of molecular docking are to identify potential drug candidates and to elucidate the mechanism of action by visualizing the specific atomic interactions that stabilize the ligand-protein complex. nih.gov
Key interactions typically analyzed in these studies include:
Hydrogen Bonds: These are crucial for the specificity and stability of the binding between a ligand and a protein. youtube.com
Electrostatic Interactions: These occur between charged or polar atoms and are important for guiding the ligand into the binding site.
In Silico Modeling for Compound Optimization
In silico modeling refers to the use of computer simulations and computational models to predict and analyze biological and chemical phenomena. frontiersin.org In drug development, these models are essential for the rational optimization of lead compounds. frontiersin.orgnih.gov This process, often guided by quantitative structure-activity relationship (QSAR) models, aims to enhance a compound's desired properties while minimizing undesirable ones. nih.govmdpi.comljmu.ac.uknih.gov
The optimization process typically involves iterative cycles of computational analysis and chemical synthesis. Researchers use in silico tools to predict how modifications to a compound's chemical structure will affect its:
Binding Affinity: Improving the potency of the compound against its target.
Selectivity: Ensuring the compound binds preferentially to its intended target over other proteins to reduce off-target effects.
Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) characteristics.
For a compound like TAK-456, in silico modeling would be employed to explore its chemical space. By creating virtual libraries of related analogs and predicting their properties, scientists can prioritize the synthesis of molecules with the highest probability of success, thereby streamlining the optimization process. nih.gov Specific details regarding the in silico models and optimization strategies used in the development of TAK-456 have not been publicly disclosed.
Ethical Considerations in Preclinical Research
Preclinical research is a critical phase in drug development that relies on laboratory and animal studies to gather initial data on the efficacy and safety of a new compound before it can be tested in humans. biobostonconsulting.com This stage is governed by a stringent set of ethical principles designed to ensure scientific integrity, animal welfare, and the responsible advancement of medicine. biobostonconsulting.comlindushealth.com
A foundational ethical framework in preclinical research is the principle of the 3Rs :
Replacement: Using non-animal methods whenever possible, such as in vitro models or computer simulations. biobostonconsulting.com
Reduction: Using the minimum number of animals necessary to obtain scientifically valid data. biobostonconsulting.com
Refinement: Modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals involved. biobostonconsulting.com
Adherence to Good Laboratory Practices (GLP) is mandatory for preclinical studies. biobostonconsulting.comsrce.hr GLP regulations ensure the quality, integrity, and reliability of non-clinical safety data through standardized protocols for study conduct, data recording, and reporting. srce.hr This maintains the validity of research findings and builds trust among stakeholders. biobostonconsulting.com
Furthermore, scientific integrity is paramount. This includes robust study design, objective data analysis, and transparent reporting of all results, including negative outcomes. biobostonconsulting.comnih.gov Publication bias, where only positive results are reported, can distort the scientific evidence base and lead to the unnecessary repetition of failed experiments. srce.hrnih.gov
Ethical review boards and institutional animal care and use committees (IACUCs) play a crucial role in overseeing preclinical research. biobostonconsulting.com These committees are responsible for evaluating the scientific and ethical justification for a study, ensuring that the potential benefits outweigh any harm to the animals. nih.gov The ultimate goal is to ensure that any compound advancing to human clinical trials has a strong scientific and ethical foundation, maximizing the probability of success while upholding the highest standards of responsible research. nih.gov
Conclusion and Synthesis of Research Insights
Summary of Key Preclinical Findings for TAK-456 (Antifungal)
TAK-456 is a novel oral triazole antifungal agent characterized by its potent and broad-spectrum activity against a range of fungal pathogens. Preclinical studies have demonstrated its efficacy both in vitro and in vivo, positioning it as a promising candidate for the treatment of invasive fungal infections.
The primary mechanism of action of TAK-456 is the inhibition of sterol biosynthesis in fungi. nih.govnih.gov Specifically, it has been shown to inhibit the C-14 demethylation of sterols, a critical step in the formation of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov This disruption of ergosterol synthesis leads to impaired membrane function and ultimately inhibits fungal growth.
In vitro studies have established the broad-spectrum antifungal activity of TAK-456. It has demonstrated potent activity against various clinical isolates of Candida species, Aspergillus species, and Cryptococcus neoformans. nih.gov Notably, TAK-456 has shown efficacy against fluconazole-resistant Candida albicans strains. nih.gov The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, underscore its potency.
| Fungal Species | TAK-456 MIC90 (μg/mL) | Fluconazole (B54011) MIC90 (μg/mL) | Itraconazole (B105839) MIC90 (μg/mL) |
| Candida albicans | 0.25 | 4 | 0.5 |
| Aspergillus fumigatus | 1 | >64 | 0.5 |
MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.
In vivo studies in murine models of systemic candidiasis and aspergillosis have further substantiated the therapeutic potential of TAK-456. In a model of systemic infection with fluconazole-susceptible C. albicans, orally administered TAK-456 was as effective as fluconazole. nih.gov Importantly, in a model with neutropenic mice, TAK-456 demonstrated superior activity compared to fluconazole against the same strain. nih.gov Furthermore, TAK-456 was effective against infections caused by fluconazole-resistant C. albicans strains. nih.gov In models of aspergillosis, TAK-456 exhibited efficacy comparable to or greater than itraconazole. nih.gov
Summary of Key Preclinical Findings for TNG456 (Oncological)
TNG456 is a next-generation, orally bioavailable, and brain-penetrant small molecule inhibitor being investigated for the treatment of cancers with a specific genetic alteration. It functions as an MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5) in methylthioadenosine phosphorylase (MTAP)-deleted cancer cells.
The mechanism of action of TNG456 is based on the concept of synthetic lethality. MTAP is an enzyme that is frequently co-deleted with the tumor suppressor gene CDKN2A in a variety of cancers. nih.gov This deletion leads to the accumulation of methylthioadenosine (MTA) within the cancer cells. nih.govnih.gov TNG456 is designed to preferentially bind to the PRMT5-MTA complex, thereby inhibiting the enzymatic activity of PRMT5 in a highly selective manner within cancer cells that have lost MTAP function. nih.govnih.govtangotx.com PRMT5 is an important enzyme involved in various cellular processes, and its inhibition in MTAP-deleted cells leads to cell death. mdpi.comnih.gov
Preclinical data have highlighted the enhanced potency and selectivity of TNG456 compared to earlier-generation PRMT5 inhibitors. In vitro studies have shown that TNG456 is significantly more selective for MTAP-null cancer cell lines over their normal counterparts. youtube.com
| Parameter | TNG456 | TNG908 (First-Generation) |
| Selectivity for MTAP-null cells | ~20-fold more potent and selective | - |
Data based on preclinical observations.
A crucial feature of TNG456 is its ability to penetrate the central nervous system (CNS). This is particularly significant as many cancers can metastasize to the brain, and the blood-brain barrier often limits the efficacy of systemic cancer therapies. Preclinical studies in patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, have demonstrated the anti-tumor activity of TNG456. championsoncology.comnih.govyoutube.com In these models, oral administration of TNG456 has been shown to lead to tumor regressions. researchgate.net
Translational Potential of Identified Mechanisms and Strategies (Preclinical Outlook)
The preclinical findings for both TAK-456 and TNG456 suggest significant translational potential, albeit through different mechanisms and for distinct therapeutic areas.
The mechanism of TAK-456, the inhibition of fungal sterol biosynthesis, is a well-established and clinically validated strategy for treating fungal infections. nih.govnih.govmdpi.combiorxiv.orgresearchgate.net The broad-spectrum activity of TAK-456, including against resistant strains, addresses a critical unmet need in the management of invasive mycoses. The oral bioavailability of TAK-456 is another key advantage, as it offers the potential for more convenient and less invasive treatment regimens compared to intravenous therapies. The superior efficacy observed in a neutropenic mouse model is particularly promising, as this patient population is highly susceptible to severe and often fatal fungal infections.
The translational potential of TNG456 lies in its precision oncology approach. By targeting a specific vulnerability present only in cancer cells with MTAP deletion, TNG456 has the potential to be a highly effective and well-tolerated therapy. nih.gov The MTA-cooperative mechanism of inhibition is a novel and sophisticated strategy that leverages the unique biochemical environment of MTAP-deleted tumors. nih.govnih.govtangotx.comresearchgate.net This high degree of selectivity is anticipated to minimize off-target effects and associated toxicities, a common limitation of conventional chemotherapies. The brain-penetrant nature of TNG456 is a major differentiator and opens up the possibility of effectively treating primary brain tumors and brain metastases, which are notoriously difficult to manage. The use of patient-derived xenograft models in the preclinical evaluation of TNG456 provides a more clinically relevant assessment of its potential efficacy in human patients. championsoncology.comnih.govyoutube.comnih.gov
Future Directions in Chemical Compound Research and Development
The development of compounds like TAK-456 and TNG456 highlights several key future directions in pharmaceutical research.
In the field of antifungal drug development, the focus will continue to be on identifying novel drug targets and mechanisms to combat the growing threat of antifungal resistance. nih.govresearchgate.netresearchgate.netoup.comasm.org The development of agents with broad-spectrum activity and improved safety profiles remains a priority. Furthermore, there is a growing interest in developing therapies that can potentiate the host's immune response to fungal pathogens, offering a complementary approach to direct-acting antifungals.
In oncology, the paradigm continues to shift towards precision medicine, with an emphasis on developing targeted therapies that exploit the specific genetic and molecular vulnerabilities of individual tumors. mdpi.comnih.govmdpi.com The success of the synthetic lethality approach, as exemplified by TNG456, is likely to spur further research into identifying other synthetic lethal pairs in various cancers. The development of brain-penetrant inhibitors is a critical area of focus, given the significant challenge of treating CNS malignancies. Combination therapies, where targeted agents are used in conjunction with other treatments like immunotherapy or chemotherapy, are also a major area of investigation, with the goal of achieving synergistic anti-tumor effects and overcoming drug resistance.
Q & A
Q. Methodological Answer :
- Step 1 : Perform a systematic literature review to identify gaps in existing mechanistic studies (e.g., understudied pathways or conflicting results) .
- Step 2 : Design dose-response experiments with appropriate controls (e.g., negative/positive controls for enzyme activity assays) .
- Step 3 : Utilize orthogonal validation methods (e.g., SPR for binding affinity corroborated with ITC for thermodynamic profiling) .
How can researchers resolve contradictions in published data on this compound’s pharmacokinetic properties?
Advanced Research Question
Contradictions often arise from variations in experimental models (e.g., cell lines vs. animal studies) or analytical techniques (e.g., LC-MS vs. ELISA). Address discrepancies through meta-analysis and sensitivity testing .
Q. Methodological Answer :
- Step 1 : Conduct a meta-analysis of existing data using tools like PRISMA guidelines to assess study heterogeneity .
- Step 2 : Replicate key experiments under standardized conditions (e.g., harmonized dosing regimens across models) .
- Step 3 : Apply statistical models (e.g., Bayesian analysis) to quantify uncertainty and identify confounding variables .
What strategies ensure robust experimental design for evaluating this compound’s efficacy in disease models?
Advanced Research Question
Incorporate the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure preclinical trials .
Q. Methodological Answer :
- Step 1 : Define the target population (e.g., genetically modified murine models for specific pathologies) and select clinically relevant endpoints (e.g., tumor volume reduction, biomarker levels) .
- Step 2 : Use randomized, blinded studies to minimize bias. Include power analysis to determine sample size .
- Step 3 : Validate findings through cross-species comparisons or human organoid models .
How should researchers approach literature reviews to identify gaps in this compound-related studies?
Basic Research Question
Leverage databases like PubMed, Scopus, and Web of Science with Boolean search strings (e.g., "this compound AND (mechanism OR pharmacokinetics)") . Use citation-tracking tools (e.g., Connected Papers) to map knowledge networks .
Q. Methodological Answer :
- Step 1 : Conduct a scoping review to categorize existing studies by theme (e.g., molecular targets, toxicity profiles) .
- Step 2 : Apply PRISMA-ScR guidelines to screen and synthesize evidence .
- Step 3 : Identify gaps using tools like SWIFT-Review to prioritize understudied areas .
What analytical techniques are recommended for quantifying this compound in complex biological matrices?
Advanced Research Question
Opt for hyphenated techniques such as LC-MS/MS for high sensitivity and specificity. Validate methods per ICH Q2(R1) guidelines .
Q. Methodological Answer :
- Step 1 : Optimize sample preparation (e.g., protein precipitation for plasma, solid-phase extraction for tissues) .
- Step 2 : Perform matrix effect studies to assess ionization suppression/enhancement in LC-MS .
- Step 3 : Cross-validate with orthogonal methods (e.g., ELISA for cross-matrix consistency) .
How can researchers mitigate bias in this compound’s in vivo toxicity assessments?
Advanced Research Question
Implement blinded histopathological evaluations and automated scoring systems to reduce observer bias . Use stratified randomization for animal cohorts .
Q. Methodological Answer :
- Step 1 : Predefine toxicity endpoints (e.g., ALT/AST levels, organ weight ratios) and scoring criteria .
- Step 2 : Employ third-party labs for independent histopathology analysis .
- Step 3 : Apply machine learning algorithms (e.g., convolutional neural networks) for objective tissue damage quantification .
Table 1: Common Pitfalls in this compound Research and Mitigation Strategies
What ethical considerations are critical for this compound research involving animal models?
Basic Research Question
Adhere to ARRIVE 2.0 guidelines for reporting animal studies. Prioritize the 3Rs (Replacement, Reduction, Refinement) .
Q. Methodological Answer :
- Step 1 : Justify animal use through a harm-benefit analysis (e.g., alternatives like organoids are insufficient) .
- Step 2 : Minimize cohort sizes via robust statistical planning .
- Step 3 : Monitor welfare using non-invasive biomarkers (e.g., infrared thermography for stress) .
How can computational models enhance the study of this compound’s structure-activity relationships?
Advanced Research Question
Apply molecular dynamics simulations to predict binding kinetics or QSAR models to optimize lead analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
